molecular formula C13H16Cl2O3S B2654269 5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride CAS No. 1545142-79-7

5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride

Cat. No.: B2654269
CAS No.: 1545142-79-7
M. Wt: 323.23
InChI Key: VTUSJTIGZRGXLK-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H16Cl2O3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. The compound is characterized by the presence of a chloro group, a cyclohexylmethoxy group, and a sulfonyl chloride group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzenesulfonyl chloride.

    Etherification: The hydroxy group is etherified with cyclohexylmethanol in the presence of a base such as potassium carbonate (K2CO3) to form 5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up. The process involves:

    Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Systems: Implementing continuous flow systems to improve efficiency and yield.

    Purification: Employing techniques such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can hydrolyze in the presence of water to form the corresponding sulfonic acid.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline) in the presence of a base like triethylamine (Et3N).

    Hydrolysis: Water or aqueous sodium hydroxide (NaOH) solution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Hydrolysis: Formation of 5-chloro-2-(cyclohexylmethoxy)benzenesulfonic acid.

    Reduction: Formation of 5-chloro-2-(cyclohexylmethoxy)benzene.

Scientific Research Applications

5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(cyclohexylmethoxy)benzene-1-sulfonyl chloride involves:

    Nucleophilic Attack: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

    Molecular Targets: The compound can modify proteins and enzymes by reacting with nucleophilic amino acid residues, affecting their function.

    Pathways Involved: The modification of biomolecules can influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of a cyclohexylmethoxy group.

    2-(Cyclohexylmethoxy)benzenesulfonyl chloride: Lacks the chloro substituent on the benzene ring.

    5-Chloro-2-(cyclohexylmethoxy)benzenesulfonic acid: The hydrolyzed form of the sulfonyl chloride.

Properties

IUPAC Name

5-chloro-2-(cyclohexylmethoxy)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O3S/c14-11-6-7-12(13(8-11)19(15,16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTUSJTIGZRGXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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